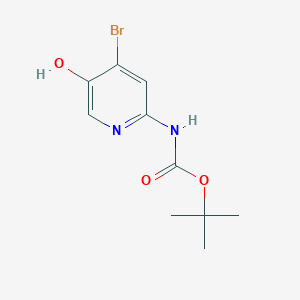
tert-Butyl (4-bromo-5-hydroxypyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-bromo-5-hydroxypyridin-2-yl)carbamate: is an organic compound with the molecular formula C10H13BrN2O3 and a molecular weight of 289.13 g/mol . It is known for its applications in organic synthesis and as an intermediate in various chemical reactions . The compound is characterized by the presence of a tert-butyl group, a bromine atom, and a hydroxyl group attached to a pyridine ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromo-5-hydroxypyridin-2-yl)carbamate typically involves the following steps :
Bromination of Pyridine: Pyridine is reacted with hydrogen bromide to introduce a bromine atom at the 4-position, forming 4-bromopyridine.
Hydroxylation: The brominated pyridine undergoes hydroxylation to introduce a hydroxyl group at the 5-position, resulting in 4-bromo-5-hydroxypyridine.
Carbamate Formation: The hydroxylated bromopyridine is then reacted with tert-butyl isocyanate to form the final product, this compound.
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows the above steps with optimization for large-scale production, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (4-bromo-5-hydroxypyridin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can modify the hydroxyl group .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (4-bromo-5-hydroxypyridin-2-yl)carbamate has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl (4-bromo-5-hydroxypyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways . The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The presence of the bromine and hydroxyl groups allows it to participate in various biochemical processes, potentially leading to the formation of active metabolites.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate
- tert-Butyl (4-hydroxypyridin-2-yl)carbamate
- tert-Butyl (5-aminopyridin-2-yl)carbamate
Comparison: tert-Butyl (4-bromo-5-hydroxypyridin-2-yl)carbamate is unique due to the specific positioning of the bromine and hydroxyl groups on the pyridine ring . This unique structure allows it to participate in specific chemical reactions and interactions that similar compounds may not. For example, the presence of the bromine atom at the 4-position can influence the compound’s reactivity and its ability to form certain products in substitution reactions .
Eigenschaften
Molekularformel |
C10H13BrN2O3 |
|---|---|
Molekulargewicht |
289.13 g/mol |
IUPAC-Name |
tert-butyl N-(4-bromo-5-hydroxypyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H13BrN2O3/c1-10(2,3)16-9(15)13-8-4-6(11)7(14)5-12-8/h4-5,14H,1-3H3,(H,12,13,15) |
InChI-Schlüssel |
XQJLAPHHGYAFNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


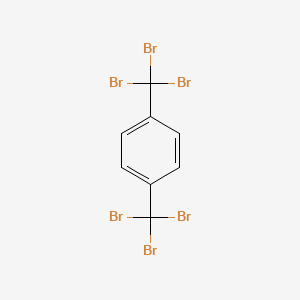
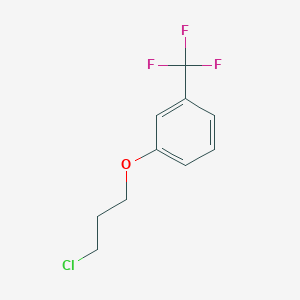
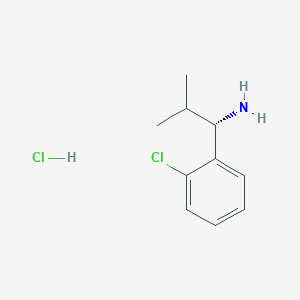
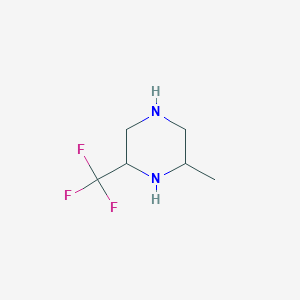
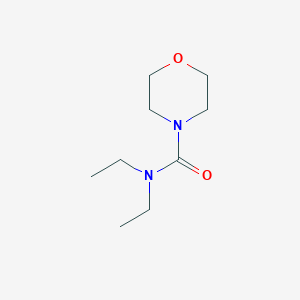
![10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine](/img/structure/B13987711.png)

![3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B13987725.png)

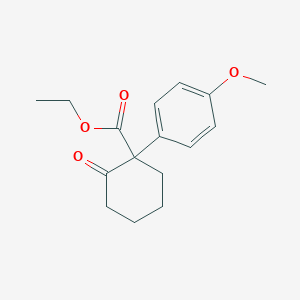
![2-Cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13987749.png)

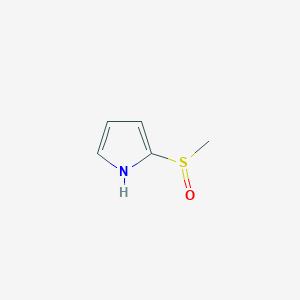
![6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1h-indazole](/img/structure/B13987775.png)
